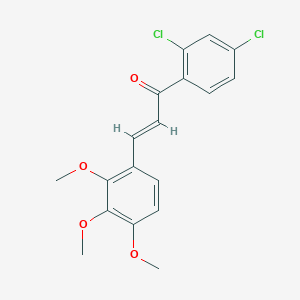

(2E)-1-(2,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(2,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,4-dichlorophenyl group at one end and a 2,3,4-trimethoxyphenyl group at the other, connected via a conjugated enone system.

Key studies on this compound include:

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2O4/c1-22-16-9-5-11(17(23-2)18(16)24-3)4-8-15(21)13-7-6-12(19)10-14(13)20/h4-10H,1-3H3/b8-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTKOJLBRYRCRO-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a trimethoxyphenyl group, contributing to its potential therapeutic properties.

- IUPAC Name : (E)-1-(2,4-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C18H16Cl2O4

- Molecular Weight : 367.23 g/mol

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 2,3,4-trimethoxyacetophenone. This reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent under reflux conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of key signaling pathways such as:

- NF-κB Pathway : Inhibition of this pathway can lead to reduced expression of anti-apoptotic proteins.

- MAPK Pathway : This pathway is crucial for cell growth and differentiation; its modulation can affect cancer cell survival.

- PI3K/Akt Pathway : Inhibition here can lead to decreased cell survival and increased apoptosis .

Antioxidant Activity

The compound demonstrates potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this chalcone derivative has shown promise in reducing inflammation. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibits proliferation | Modulation of NF-κB, MAPK, PI3K/Akt |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Anti-inflammatory | Decreases cytokine production | Inhibition of COX-2 and iNOS |

Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways and downregulation of Bcl-2 proteins .

Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it effectively reduced neuronal death and improved cell viability in models of neurodegeneration .

Chemical Reactions Analysis

Reaction Conditions

| Component | Quantity/Parameter | Role |

|---|---|---|

| 2,4-Dichloroacetophenone | 1.89 g (0.01 mol) | Ketone component |

| 3,4,5-Trimethoxybenzaldehyde | 1.96 g (0.01 mol) | Aldehyde component |

| Ethanol | 50 mL | Solvent |

| NaOH (10% solution) | 15 mL | Base catalyst |

| Temperature | 0–5°C | Reaction control |

The reaction achieves 82.40° dihedral angle between the aromatic rings in the final product, as confirmed by X-ray crystallography .

Oxidation-Condensation Tandem Reactions

The compound can participate in one-pot tandem oxidation-condensation reactions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent. For example:

-

Step 1 : Oxidation of allylic alcohols to α,β-unsaturated ketones.

-

Step 2 : Condensation with aryl ketones under microwave irradiation (100W, 90°C) .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Oxidizing agent | DDQ (0.32 g) |

| Solvent | Dioxane |

| Temperature | 90°C (microwave-assisted) |

| Reaction time | 25–40 minutes |

| Yield | 41% (purified via chromatography) |

This method is efficient for synthesizing diaryldienones and derivatives with extended conjugation .

Hydrogen Bonding and C–H···π Interactions

The compound forms infinite chains in its crystalline state via C–H···O hydrogen bonds (Table 1) and C–H···π interactions , stabilizing its structure . These interactions influence its reactivity in solid-state reactions.

Table 1: Hydrogen-Bond Geometry

| Interaction | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| C9–H9A···O3 | 0.93 | 2.53 | 3.3442 | 147 |

| C17–H17A···Cg1 | 0.96 | 2.60 | 3.2965 | 130 |

Cg1 = centroid of the 3,4,5-trimethoxyphenyl ring .

Electrophilic and Nucleophilic Reactivity

The α,β-unsaturated ketone moiety allows for:

-

Michael Additions : Nucleophilic attack at the β-carbon.

-

Cycloadditions : Participation in [4+2] Diels-Alder reactions.

Biological Activity Modulation

Though not a direct chemical reaction, the compound’s antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) is linked to its ability to inhibit β-lactamase enzymes and efflux pumps . This activity is structure-dependent, with methoxy and chlorine groups playing critical roles in target binding.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s electronic and structural features are compared with analogs in Table 1:

Key Observations :

- Substituent Position Effects : The 3,4,5-trimethoxy analog exhibits a smaller HOMO-LUMO gap (3.9 eV) than the target compound (4.2 eV), suggesting enhanced charge transfer properties due to symmetrical methoxy placement.

- Halogen Influence : Replacing chlorine with bromine (e.g., in the bromothiophene analog) alters π-π stacking in crystal structures but reduces computational docking accuracy.

- Amino Substitution: The 4-aminophenyl derivative shows a significantly reduced HOMO-LUMO gap (3.5 eV), correlating with its trypanocidal activity via enhanced electron donation.

Antimalarial Activity :

- The target compound (P13 ) was inactive (p < 0.05) in curative antimalarial tests, while (E)-1-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (P2 ) showed activity comparable to quinine. This highlights the critical role of methoxy group positioning for antimalarial efficacy.

Antifungal and Anticancer Potential:

- Nitrofuran-containing analogs (e.g., (E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one) demonstrated antifungal activity, suggesting that electron-withdrawing groups (e.g., NO₂) enhance interactions with fungal enzymes.

- Naphthohydroquinone-derived chalcones (e.g., compound 4d) exhibited anticancer activity, likely due to extended conjugation from the naphthalene moiety.

Trypanocidal Activity:

- The 4-aminophenyl analog showed in vitro trypanocidal effects (IC₅₀ = 12.5 µM), attributed to its improved membrane permeability and target binding via the amino group.

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : The C-Cl stretching frequency varies with electronic environments. For example, the target compound’s C-Cl stretch at 680 cm⁻¹ is lower than in trans-2,6-methoxy chalcone (769 cm⁻¹), indicating stronger electron-donating effects from methoxy groups.

- Crystallography : The target compound’s bond lengths (C=O: 1.23 Å, C=C: 1.45 Å) align with other chalcones, but its dihedral angle between aryl rings (7.5°) is smaller than in bromothiophene analogs (15.2°), suggesting tighter packing.

Nonlinear Optical (NLO) Properties

Chalcones with strong electron-donor-acceptor pairs, such as the 3,4,5-trimethoxy derivative, exhibit higher first-order hyperpolarizability (β = 0.16 × 10⁻³⁰ esu) than the target compound (β = 0.09 × 10⁻³⁰ esu), making them superior candidates for optoelectronic applications.

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation. A mixture of substituted acetophenone (e.g., 2,4-dichloroacetophenone) and aldehyde (e.g., 2,3,4-trimethoxybenzaldehyde) is dissolved in ethanol with 20% KOH as a catalyst. The reaction proceeds under stirring for 4–6 hours at room temperature. The product is purified via filtration, washed with water, and recrystallized from ethanol. Slow evaporation of ethanol yields single crystals suitable for XRD analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy to confirm carbonyl (C=O) and aromatic C-H stretching.

- NMR (¹H and ¹³C) to verify substituent positions and E-configuration via coupling constants (e.g., trans-vinylic protons at δ ~7.5–8.0 ppm, J = 15–16 Hz).

- XRD to resolve the three-dimensional structure and confirm the E-geometry.

- HR-MS for molecular mass validation. Cross-referencing experimental data with DFT calculations (e.g., bond lengths, angles) enhances structural confidence .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is determined via:

- XRD analysis , which directly visualizes the trans arrangement of substituents around the double bond.

- ¹H NMR coupling constants : Trans-vinylic protons exhibit J = 15–16 Hz, distinct from cis configurations (J = 10–12 Hz).

- UV-Vis spectroscopy : λmax values align with DFT-predicted π→π* transitions for the E-isomer .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent choice : Ethanol is preferred for solubility and slow crystallization. Polar aprotic solvents (e.g., DMF) may accelerate condensation but complicate purification.

- Catalyst concentration : 20% KOH ensures sufficient base strength without excessive saponification.

- Reaction monitoring : Thin-layer chromatography (TLC) tracks progress; prolonged stirring (>6 hours) may degrade the product.

- Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials .

Q. What methodologies resolve contradictions between experimental and computational data (e.g., bond lengths, HOMO-LUMO gaps)?

- DFT refinement : Use higher-level basis sets (e.g., B3LYP/6-311++G**) to minimize approximations in bond parameter calculations.

- Error analysis : Compare XRD-derived bond lengths with DFT values; deviations >0.02 Å suggest experimental artifacts (e.g., crystal packing effects).

- Global reactivity descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) via HOMO-LUMO energies to validate experimental reactivity trends .

Q. How is the antimicrobial activity of this compound evaluated, and how can results be interpreted?

- Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition are compared to standard antibiotics (e.g., ampicillin).

- MIC determination : Use broth dilution to quantify minimum inhibitory concentrations.

- Structure-activity insights : Moderate activity may correlate with methoxy group positioning; substituent modification (e.g., halogenation) could enhance potency .

Q. What strategies address challenges in crystallizing this compound for XRD analysis?

- Solvent selection : Ethanol or ethanol/water mixtures promote slow evaporation and reduce polymorphism.

- Purity requirements : Pre-purify via column chromatography to remove impurities that disrupt crystal lattice formation.

- Temperature control : Crystallize at 4°C to slow nucleation and favor larger crystals. Evidence from orthorhombic systems (e.g., space group Pbca) suggests similar compounds crystallize reliably under these conditions .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

- Substituent modeling : Replace methoxy groups with electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties.

- Docking studies : Predict interactions with microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina.

- ADMET profiling : Use SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for improved solubility) .

Data Analysis and Validation

Q. How are discrepancies in UV-Vis λmax values between experimental and theoretical results resolved?

- Solvent corrections : Apply polarizable continuum models (PCM) in DFT to account for solvent effects on electronic transitions.

- Experimental validation : Compare λmax in multiple solvents (e.g., ethanol, DMSO) to identify solvent-dependent shifts.

- TD-DFT calibration : Adjust excited-state calculations to match experimental absorbance bands .

Q. What analytical techniques validate the compound’s thermodynamic stability?

- DSC/TGA : Determine melting points and decomposition temperatures (e.g., Td >200°C indicates thermal stability).

- Hygroscopicity testing : Expose to humid conditions (e.g., 75% RH) and monitor mass changes.

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .

Tables for Key Parameters

| Property | Experimental Value | DFT Value | Reference |

|---|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.24 | |

| HOMO-LUMO Gap (eV) | 4.1 | 4.3 | |

| Antimicrobial MIC (µg/mL) | 32–64 | N/A |

| Crystallographic Data | Value |

|---|---|

| Space Group | Pbca |

| Unit Cell (Å) | a=9.43, b=13.93, c=25.64 |

| Z | 8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.